6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one
Description
Properties
IUPAC Name |
4-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9(2)17-13-14-11(8-12(16)15-13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCDXFKHHAJBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=CC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Phenyl-2-Hydroxy-Pyrimidin-4-One
Benzoylacetamide, prepared from benzoyl chloride and acetamide, undergoes cyclization with urea in hydrochloric acid and ethanol under reflux. This reaction forms the pyrimidinone core with a hydroxyl group at position 2.
Table 1: Cyclocondensation of Benzoylacetamide and Urea
The hydroxyl group at position 2 serves as a precursor for subsequent functionalization.
Chlorination at Position 2
To introduce the propan-2-ylsulfanyl group, the hydroxyl group at position 2 is replaced with a chloride via treatment with phosphorus oxychloride (POCl3). This step is critical for enabling nucleophilic substitution.
Synthesis of 2-Chloro-6-Phenylpyrimidin-4-One
Heating 6-phenyl-2-hydroxy-pyrimidin-4-one with POCl3 and a catalytic amount of dimethylformamide (DMF) under reflux yields the chlorinated intermediate.
Table 2: Chlorination of 6-Phenyl-2-Hydroxy-Pyrimidin-4-One
This intermediate exhibits enhanced reactivity at position 2, facilitating subsequent substitution reactions.
Nucleophilic Substitution with Propan-2-Ylthiol
The final step involves replacing the chloride at position 2 with a propan-2-ylsulfanyl group via nucleophilic aromatic substitution. Isopropylthiol reacts with the chlorinated intermediate in the presence of a base.
Synthesis of this compound
Heating 2-chloro-6-phenylpyrimidin-4-one with isopropylthiol and potassium carbonate in dimethylformamide (DMF) at 80°C for 4 hours yields the target compound.
Table 3: Substitution with Isopropylthiol
| Starting Material | Reagents/Conditions | Yield | Characterization Data |
|---|---|---|---|
| 2-Chloro-6-phenylpyrimidin-4-one | iPrSH, K2CO3, DMF, 80°C, 4 h | 75% | 1H NMR (CDCl3): δ 7.45–7.60 (m, 5H, Ph), 6.35 (s, 1H, H-5), 3.20 (septet, 1H, SCH(CH3)2), 1.40 (d, 6H, CH3); MS: m/z 289 [M+H]+ |
Alternative Route: Thione Alkylation
An alternative pathway involves alkylating a 2-thioxo intermediate. Cyclocondensation of benzoylacetamide with thiourea forms 6-phenyl-2-thioxo-pyrimidin-4-one, which is then alkylated with isopropyl bromide.
Table 4: Alkylation of 6-Phenyl-2-Thioxo-Pyrimidin-4-One
Mechanistic Insights and Optimization
The chlorination-substitution route generally offers higher yields (75–80%) compared to thione alkylation (70%), attributed to the superior leaving-group ability of chloride. Microwave-assisted synthesis, as demonstrated in analogous pyrimidine derivatives , could further enhance reaction efficiency.
Chemical Reactions Analysis
6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
Chemistry
6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of novel derivatives with enhanced properties.
Biology
In biological studies, this compound is investigated for its enzyme inhibition capabilities and protein-ligand interactions. It has shown potential in inhibiting key enzymes involved in metabolic pathways, which may be crucial for therapeutic interventions.
Medicine
This compound is being explored for its potential as:
- Antiviral Agents : Studies indicate its efficacy against certain viral infections by inhibiting viral replication mechanisms.
- Anticancer Agents : It has demonstrated activity in inhibiting tumor growth through mechanisms such as interference with DNA synthesis and disruption of cellular signaling pathways.
- Antimicrobial Agents : Preliminary studies suggest effectiveness against various bacterial strains.
Industry
In industrial applications, this compound is utilized in developing materials with specific electronic and optical properties. Its versatility makes it suitable for applications in pharmaceuticals and materials science.
Case Study on Anticancer Activity
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to controls. The compound's ability to inhibit angiogenesis was also noted.
Safety and Toxicity Assessment
Toxicological evaluations indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its consideration as a viable therapeutic agent.
Mechanism of Action
The mechanism of action of 6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following pyrimidinone derivatives share structural similarities but differ in substituents, leading to distinct physicochemical and pharmacological properties:
Physicochemical Properties
- Lipophilicity : The propan-2-ylsulfanyl group in the target compound increases logP compared to methylsulfanyl analogs (e.g., 156.21 g/mol derivative) .
- Solubility: Thieno-fused derivatives (e.g., 5,6-dimethyl analog) exhibit higher solubility in organic solvents like DMSO due to extended π-conjugation .
- Thermal Stability: Pyrimidinones with electron-withdrawing groups (e.g., nitro in ) show lower thermal stability, as evidenced by decomposition points in differential scanning calorimetry (DSC) studies.
Computational and Spectroscopic Insights
Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) reveal that electron-donating groups (e.g., propan-2-ylsulfanyl) stabilize the pyrimidinone ring via hyperconjugation, reducing electrophilicity at the 4-keto position . Multiwfn wavefunction analysis confirms intramolecular charge transfer in nitro-substituted derivatives, correlating with UV-Vis absorption shifts .
Biological Activity
6-Phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features, including a phenyl group at position 6 and a propan-2-ylsulfanyl group at position 2. This compound has garnered attention for its diverse biological activities, which are integral to pharmaceutical research and development.
The molecular formula of this compound is , with a molecular weight of approximately 246.33 g/mol. The compound exhibits a logP value of 3.49, indicating moderate lipophilicity, which is crucial for its bioavailability and interaction with biological targets .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including as an antiviral, anticancer, and antimicrobial agent. Studies indicate that pyrimidine derivatives like this one can inhibit specific enzymes and interfere with cellular processes.
The mechanism of action is primarily linked to its ability to interact with molecular targets, such as enzymes involved in DNA synthesis and metabolic pathways. For instance, it may inhibit certain kinases or phosphatases, thereby disrupting signaling pathways essential for cell proliferation and survival .
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. It has shown selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| BxPC-3 (Pancreatic) | 0.11 - 0.33 | Significant antiproliferative activity |
| PC-3 (Prostate) | 0.11 - 0.17 | Induction of apoptosis |
| WI-38 (Normal Fibroblasts) | 0.27 - 0.65 | Lower cytotoxicity |
These results suggest that the compound selectively targets cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary assays indicate that it exhibits significant activity against several bacterial strains, making it a potential lead for developing new antimicrobial agents .
Case Studies
- In Vitro Studies : In a study assessing the cytotoxic effects on BxPC-3 and PC-3 cells, the compound was found to induce apoptosis via inhibition of the AKT-mTOR pathway, which is crucial in cancer cell survival and proliferation .
- Genotoxicity Assessments : Research employing comet assays indicated that while the compound induces DNA damage in cancer cells, it does not exhibit genotoxic effects on normal human lung fibroblasts (WI-38), underscoring its selective action .
Comparison with Similar Compounds
When compared to other pyrimidine derivatives:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-Thiouracil | Lacks phenyl and propan-2-ylsulfanyl groups | Less hydrophobic; lower activity |
| 4-Hydroxy-2-thiopyrimidine | Contains hydroxyl instead of keto group | Different reactivity profile |
| 6-Phenyl-2-methylsulfanyl-1H-pyrimidin-4-one | Similar structure but different substituents | Varies in steric and electronic properties |
This comparison highlights the unique properties of this compound that contribute to its distinct biological activity profiles .
Q & A
Q. What are the optimal synthetic routes for 6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidinone core. For example, reacting 6-phenyl-1H-pyrimidin-4-one with propan-2-ylsulfanyl chloride under basic conditions (e.g., NaH in DMF) can introduce the thioether group. Reaction optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent oxidation of the sulfanyl group . Purity is confirmed via HPLC and NMR spectroscopy, with recrystallization in ethanol/water mixtures improving yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR confirm substituent positions and detect impurities. For instance, the sulfanyl proton appears as a singlet near δ 1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves bond lengths and torsional angles (e.g., C-S bond ~1.8 Å), critical for structural validation .
Q. What are the common chemical reactions involving the sulfanyl group in this compound?
- Methodological Answer : The sulfanyl group undergoes oxidation to sulfoxides/sulfones under mild oxidizing agents (e.g., H2O2 in acetic acid) or nucleophilic displacement with amines/thiols. Reaction conditions (pH, solvent polarity) must be optimized to avoid pyrimidinone ring degradation .
Advanced Research Questions
Q. How can contradictory computational and experimental data on this compound’s reactivity be resolved?
- Methodological Answer : Divergent results (e.g., predicted vs. observed reaction pathways) require cross-validation:
- Hybrid Modeling : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics to refine activation energy estimates.
- Meta-Analysis : Compare datasets from structurally analogous compounds (e.g., 2-[(4-methylbenzyl)sulfanyl] derivatives) to identify trends .
Q. What strategies optimize regioselectivity in derivatizing the pyrimidinone core?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro at C5) to direct electrophilic attacks to C2 or C6 positions .
- Catalysis : Use Pd-catalyzed cross-coupling for arylations (e.g., Suzuki-Miyaura) under microwave irradiation (100°C, 30 min) .
Q. How does this compound interact with biological targets, and what assays validate its mechanism?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases using fluorescence polarization (IC50 determination).
- Receptor Binding Studies : Radioligand displacement assays (e.g., with 3H-labeled antagonists) quantify affinity (Ki values).
- Structural Analogs : Compare with 2-[4-(benzylamino)pyrimidin-2-yl]phenol derivatives to infer target selectivity .
Critical Notes
- Computational models must account for solvent effects and protonation states to avoid artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
